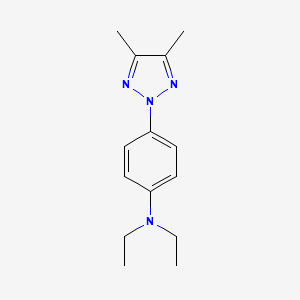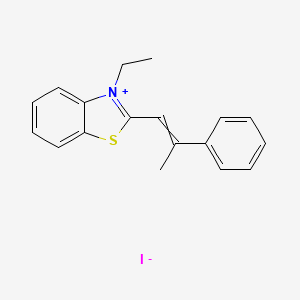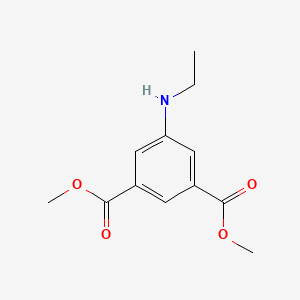![molecular formula C17H20O2S B14370948 [(4-Phenoxybutane-1-sulfinyl)methyl]benzene CAS No. 90183-95-2](/img/structure/B14370948.png)
[(4-Phenoxybutane-1-sulfinyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Phenoxybutane-1-sulfinyl)methyl]benzene is an organic compound that features a benzene ring substituted with a phenoxybutane sulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Phenoxybutane-1-sulfinyl)methyl]benzene typically involves the reaction of 4-phenoxybutane-1-sulfinyl chloride with benzyl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(4-Phenoxybutane-1-sulfinyl)methyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
[(4-Phenoxybutane-1-sulfinyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Phenoxybutane-1-sulfinyl)methyl]benzene involves its interaction with molecular targets through its sulfinyl and phenoxy groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
[(4-Phenoxybutane-1-sulfonyl)methyl]benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
[(4-Phenoxybutane-1-thio)methyl]benzene: Similar structure but with a thioether group instead of a sulfinyl group.
[(4-Phenoxybutane-1-oxy)methyl]benzene: Similar structure but with an ether group instead of a sulfinyl group.
Uniqueness
[(4-Phenoxybutane-1-sulfinyl)methyl]benzene is unique due to its specific combination of a phenoxybutane chain and a sulfinyl group attached to a benzene ring
Properties
CAS No. |
90183-95-2 |
|---|---|
Molecular Formula |
C17H20O2S |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4-phenoxybutylsulfinylmethylbenzene |
InChI |
InChI=1S/C17H20O2S/c18-20(15-16-9-3-1-4-10-16)14-8-7-13-19-17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-15H2 |
InChI Key |
MKDJDKDSYGMNQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)CCCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14370878.png)
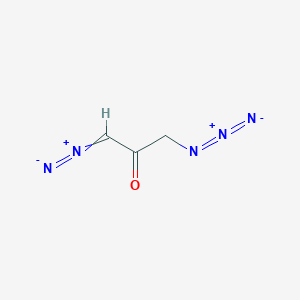
![5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B14370889.png)
![Methyl 4-[(6-chloro-9h-purin-9-yl)methyl]benzoate](/img/structure/B14370893.png)

![6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol](/img/structure/B14370902.png)
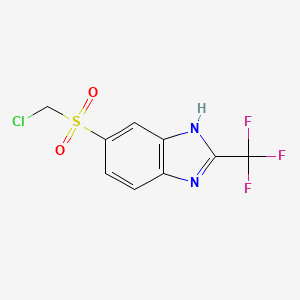
![(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14370914.png)
